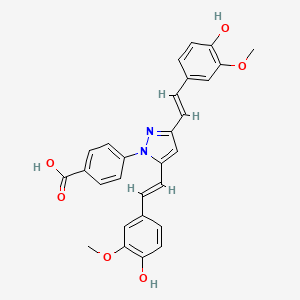
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is a complex organic compound that features a pyrazole ring substituted with hydroxy and methoxy styryl groups, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Styryl group addition: The pyrazole intermediate is then subjected to a Wittig reaction with 4-hydroxy-3-methoxybenzaldehyde to introduce the styryl groups.
Benzoic acid attachment: Finally, the benzoic acid moiety is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The styryl groups can be hydrogenated to form saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated hydroxy and methoxy derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mécanisme D'action
The mechanism of action of 4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors due to its structural features.
Pathways Involved: The compound may modulate oxidative stress pathways and inflammatory responses through its antioxidant properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-bis(4-carboxyphenylmethyloxy)benzoic acid: Similar in structure but with different functional groups.
3,5-bis(3,4-dicarboxyphenoxy)benzoic acid: Another related compound with carboxylic acid groups.
4-[3,5-Bis(trimethylsilyl)benzamido] benzoic acid: A derivative with trimethylsilyl groups.
Uniqueness
4-(3,5-bis((E)-4-Hydroxy-3-methoxystyryl)-1H-pyrazol-1-yl)benzoic acid is unique due to its combination of hydroxy, methoxy, and styryl groups attached to a pyrazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C28H24N2O6 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
4-[3,5-bis[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]pyrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C28H24N2O6/c1-35-26-15-18(5-13-24(26)31)3-9-21-17-23(10-4-19-6-14-25(32)27(16-19)36-2)30(29-21)22-11-7-20(8-12-22)28(33)34/h3-17,31-32H,1-2H3,(H,33,34)/b9-3+,10-4+ |
Clé InChI |
YGYTXIIKPGDXIO-LQIBPGRFSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NN2C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=C(C=C4)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC2=CC(=NN2C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=C(C=C4)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















